4-[4-(2-Methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
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Overview
Description
4-[4-(2-Methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine ring and a benzothieno pyrimidine core. It has shown potential in various therapeutic applications, particularly due to its interaction with specific biological targets.
Preparation Methods
The synthesis of 4-[4-(2-Methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multiple steps, starting with the preparation of the benzothieno pyrimidine core. This is followed by the introduction of the piperazine ring and the 2-methylphenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the desired chemical properties .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
4-[4-(2-Methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro1
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interaction with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating neurological disorders, cardiovascular diseases, and certain types of cancer.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors and enzymes. It can modulate the activity of these targets, leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar compounds include:
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share a similar piperazine structure and have been studied for their therapeutic potential.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives: These derivatives are also known for their biological activity and are used in medicinal chemistry. The uniqueness of 4-[4-(2-Methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine lies in its specific structural configuration, which imparts distinct biological properties and therapeutic potential
Properties
Molecular Formula |
C21H24N4S |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
4-[4-(2-methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C21H24N4S/c1-15-6-2-4-8-17(15)24-10-12-25(13-11-24)20-19-16-7-3-5-9-18(16)26-21(19)23-14-22-20/h2,4,6,8,14H,3,5,7,9-13H2,1H3 |
InChI Key |
MQHQQZKPCXMXGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=C4C5=C(CCCC5)SC4=NC=N3 |
Origin of Product |
United States |
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